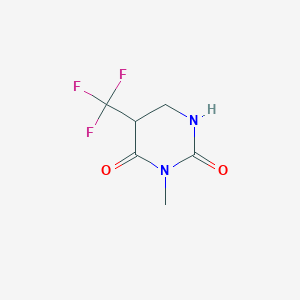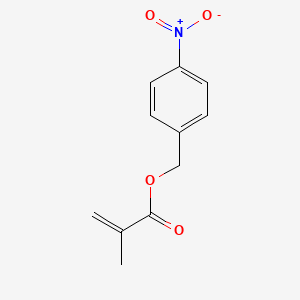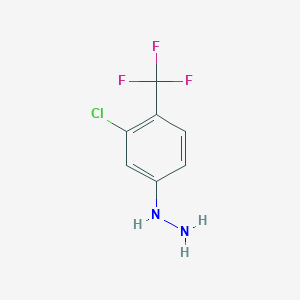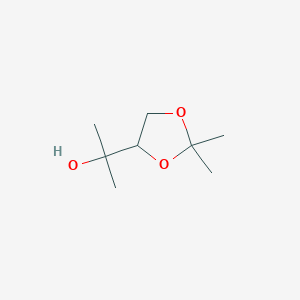
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol is an organic compound with a unique structure that includes a dioxolane ring and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol typically involves the reaction of acetone with formaldehyde in the presence of an acid catalyst to form the dioxolane ring. The methanol group is then introduced through a subsequent reaction step. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or crystallization are used to isolate the final product.
化学反応の分析
Types of Reactions
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce simpler alcohols.
科学的研究の応用
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and proteins, affecting their function. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog without the methanol group.
2,2-Dimethyl-1,3-dioxolane: Similar structure but lacks the methanol group.
1,3-Dioxane: A six-membered ring analog.
Uniqueness
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol is unique due to the presence of both the dioxolane ring and the methanol group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler analogs.
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H16O3/c1-7(2,9)6-5-10-8(3,4)11-6/h6,9H,5H2,1-4H3 |
InChIキー |
LDCYESWCZOFOEJ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)C(C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-5,12-dihydrobenzo[b]phenazine](/img/structure/B8665716.png)
![2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B8665736.png)
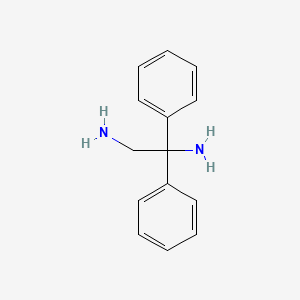
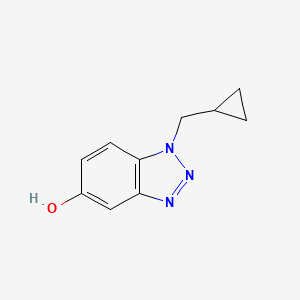

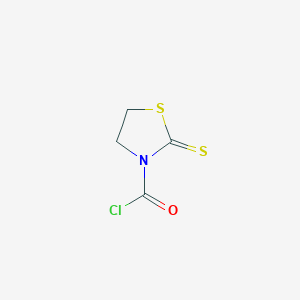

![2-(5-amino-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)ethanol](/img/structure/B8665775.png)
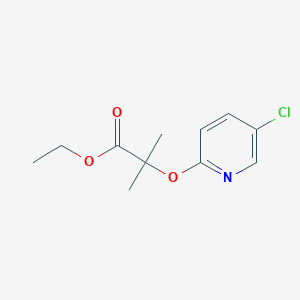

![4-[(Methoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8665799.png)
